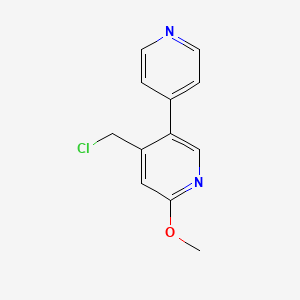
4-(Chloromethyl)-6-methoxy-3,4'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-6-methoxy-3,4’-bipyridine is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings This specific compound features a chloromethyl group at the 4-position and a methoxy group at the 6-position of the bipyridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-methoxy-3,4’-bipyridine typically involves the chloromethylation of a bipyridine precursor. One common method is the reaction of 6-methoxy-3,4’-bipyridine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .
Industrial Production Methods
Industrial production of 4-(Chloromethyl)-6-methoxy-3,4’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-6-methoxy-3,4’-bipyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The bipyridine ring can be reduced to form dihydrobipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted bipyridine derivatives.
Oxidation: Formation of 4-(Chloromethyl)-6-formyl-3,4’-bipyridine.
Reduction: Formation of 4-(Chloromethyl)-6-methoxy-3,4’-dihydrobipyridine.
Applications De Recherche Scientifique
4-(Chloromethyl)-6-methoxy-3,4’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development. Its unique structure allows for the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers. Its functional groups enable it to act as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-6-methoxy-3,4’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity.
In biological systems, the compound may interact with cellular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chloromethyl)-2,2’-bipyridine
- 4-(Chloromethyl)-6-methyl-3,4’-bipyridine
- 4-(Chloromethyl)-6-ethoxy-3,4’-bipyridine
Uniqueness
4-(Chloromethyl)-6-methoxy-3,4’-bipyridine is unique due to the presence of both chloromethyl and methoxy groups on the bipyridine scaffold. This combination of functional groups allows for diverse chemical reactivity and potential applications. The methoxy group can enhance the compound’s solubility and stability, while the chloromethyl group provides a reactive site for further functionalization.
Propriétés
Formule moléculaire |
C12H11ClN2O |
|---|---|
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-methoxy-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C12H11ClN2O/c1-16-12-6-10(7-13)11(8-15-12)9-2-4-14-5-3-9/h2-6,8H,7H2,1H3 |
Clé InChI |
JPLNUHNUYXYVPQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C(=C1)CCl)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13144883.png)
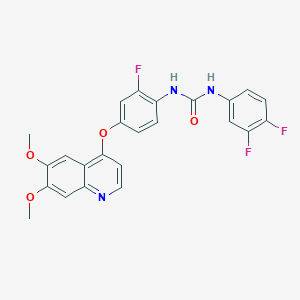
![1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]](/img/structure/B13144891.png)
![Ethyl 6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxine-6-carboxylate](/img/structure/B13144903.png)
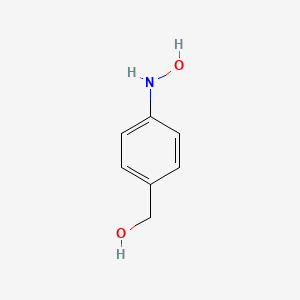
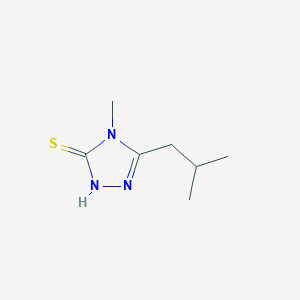
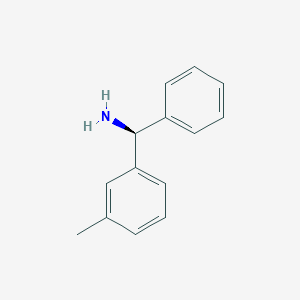
![7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13144918.png)

![N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine](/img/structure/B13144934.png)
![9,9'-(5-(6-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B13144942.png)
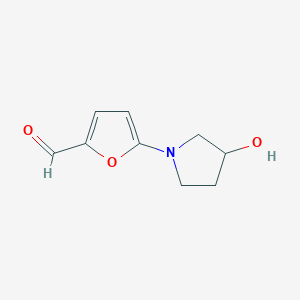
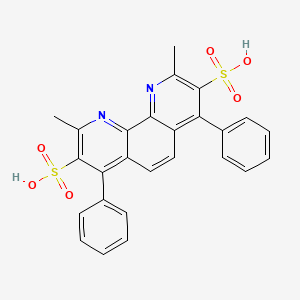
![3,3'-Dihexyl[2,2'-bithiophene]-5,5'-dicarbaldehyde](/img/structure/B13144970.png)
